Lepadin H vs. Lepadins B, C, D, F, G, L: Superior Cytotoxic Potency Across Cancer Cell Lines
In a systematic in vitro cytotoxicity evaluation using synthetic samples of lepadins A–E, H, and ent-I against nine cancer cell lines and one normal cell line via MTT assay, lepadins E and H exhibited stronger inhibitory effects than other lepadin family members (B, C, D, F, G, L), except lepadin A which had been previously reported separately [1]. Lepadin H demonstrated an IC50 range of 2.5–10 μM across the tested cancer cell lines, placing it among the most potent members of the lepadin family [1].
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.5–10 μM across multiple cancer cell lines |
| Comparator Or Baseline | Lepadins B, C, D, F, G, L exhibited weaker inhibitory effects; lepadin A showed comparable activity but via distinct mechanism |
| Quantified Difference | Lepadin H and E exhibited stronger inhibitory effects than other lepadin family members in direct comparative assays |
| Conditions | MTT assay against 9 cancer cell lines and 1 normal cell line using synthetic lepadin samples |
Why This Matters
Procurement of lepadin H is essential for studies requiring potent cytotoxicity; substitution with lepadins B, C, D, F, G, or L would yield significantly reduced or absent activity.
- [1] Ma FQ, He CX, Wang EY, Tong RB. Collective Asymmetric Total Syntheses of Marine Decahydroquinoline Alkaloid Lepadins A–E, H, and ent-I. Org Lett. 2021;23(16):6584-6589 (as cited in scite.ai report on cytotoxic behavior). View Source
